molecular formula C13H15ClF2N2O B5739289 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine

1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine

Cat. No. B5739289
M. Wt: 288.72 g/mol
InChI Key: IUXKDCNAVREDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to possess a range of interesting properties that make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This makes it a valuable tool for investigating the role of these molecules in various biochemical and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine can have a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, it has been shown to affect the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine in lab experiments is its ability to selectively target certain enzymes and receptors. This allows researchers to investigate the role of these molecules in various biochemical and physiological processes. However, one limitation of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.

Future Directions

There are many potential future directions for research involving 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine. Some possible areas of investigation include:
1. Further studies on the molecule's mechanism of action to better understand its biochemical and physiological effects.
2. Development of new synthetic methods to produce the compound more efficiently and in larger quantities.
3. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
4. Exploration of the compound's potential as a tool for investigating the role of enzymes and receptors in various biological processes.
Conclusion:
1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine is a valuable tool for investigating various biochemical and physiological processes. Its ability to selectively target certain enzymes and receptors makes it a promising candidate for future research in a range of fields. While there are still many unanswered questions about the molecule's mechanism of action and potential applications, its unique properties make it an exciting area of study for scientists around the world.

Synthesis Methods

The synthesis of 1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine involves a multi-step process that requires expertise in organic chemistry. The process typically begins with the reaction of 4-chloro-2,3-difluorobenzoyl chloride with piperazine in the presence of a base. This intermediate product is then further reacted with ethyl iodide to produce the final compound.

Scientific Research Applications

1-(4-chloro-2,3-difluorobenzoyl)-4-ethylpiperazine has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the study of the molecule's mechanism of action.

properties

IUPAC Name

(4-chloro-2,3-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c1-2-17-5-7-18(8-6-17)13(19)9-3-4-10(14)12(16)11(9)15/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXKDCNAVREDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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